Product packaging for 3-Bromo-2-chloro-5,6-dimethylpyridine(Cat. No.:)

3-Bromo-2-chloro-5,6-dimethylpyridine

Cat. No.: B12998116
M. Wt: 220.49 g/mol
InChI Key: QZCVNXSWUQTIIG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5,6-dimethylpyridine (CAS 1780882-71-4) is a high-value pyridine derivative of significant interest in medicinal and organic chemistry research. This compound serves as a versatile chemical synthesis intermediate , particularly in the development of novel active molecules. Its structure, featuring halogen atoms at the 2 and 3 positions and methyl groups at the 5 and 6 positions, makes it a sophisticated building block for constructing more complex heterocyclic systems. Pyridine scaffolds are privileged structures in drug discovery, found in numerous commercially available pharmaceuticals targeting a range of conditions. Research indicates that pyridine derivatives are extensively investigated for their potential actions on the central nervous system (CNS), including as anticonvulsant and antidepressant agents . These analogs can function by modulating various biological targets, such as GABA-A receptors, ion channels (sodium and calcium), and glutamate receptors . The specific substitution pattern on this pyridine ring makes it a valuable precursor for generating compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize it in various synthetic transformations, including cross-coupling reactions, where the bromo and chloro substituents allow for selective, stepwise functionalization to create diverse chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrClN B12998116 3-Bromo-2-chloro-5,6-dimethylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-2-chloro-5,6-dimethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3

InChI Key

QZCVNXSWUQTIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Chloro 5,6 Dimethylpyridine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-Bromo-2-chloro-5,6-dimethylpyridine suggests several potential synthetic disconnections. The carbon-halogen bonds are prime candidates for disconnection, leading to precursors that can be selectively halogenated.

One logical disconnection is at the C2-Cl bond, leading to the precursor 3-Bromo-5,6-dimethylpyridin-2-ol (or its tautomer, 3-Bromo-5,6-dimethyl-2(1H)-pyridinone) . This intermediate could then be subjected to a chlorination reaction. A further disconnection of the C3-Br bond would lead back to 5,6-dimethylpyridin-2-ol .

Alternatively, disconnection of the C3-Br bond first would yield 2-Chloro-5,6-dimethylpyridine . Subsequent bromination of this intermediate would then provide the target molecule.

A third approach involves the disconnection of both halogens, starting from a suitably functionalized 5,6-dimethylpyridine derivative, such as an aminopyridine, which can be converted to the corresponding halides via diazotization and Sandmeyer-type reactions.

Based on this analysis, key precursors for the synthesis of this compound include:

5,6-dimethylpyridin-2-ol

2-Chloro-5,6-dimethylpyridine

3-Bromo-5,6-dimethylpyridine

Amino-substituted 5,6-dimethylpyridines (e.g., 3-amino-5,6-dimethylpyridin-2-ol or 2-amino-5,6-dimethylpyridine)

The selection of the most viable synthetic route depends on the commercial availability of these precursors and the efficiency and regioselectivity of the subsequent halogenation and functional group interconversion steps.

Direct Halogenation Strategies

Direct halogenation of a pre-formed 5,6-dimethylpyridine core presents a straightforward approach, provided that the regioselectivity of the halogenation can be effectively controlled. The electronic nature of the pyridine (B92270) ring, influenced by the two methyl groups, will dictate the position of electrophilic attack.

Regioselective Bromination Approaches

The direct bromination of 2-Chloro-5,6-dimethylpyridine is a potential route to the target compound. The existing chloro and dimethyl substituents will direct the incoming electrophilic bromine. The chlorine atom at the 2-position is a deactivating group and an ortho-, para-director. The methyl groups at the 5- and 6-positions are activating and ortho-, para-directing. The interplay of these directing effects would likely lead to a mixture of products, making this a challenging approach for achieving high regioselectivity for the desired 3-bromo isomer.

A more controlled approach involves the bromination of a precursor where the directing groups favor substitution at the 3-position. For instance, the bromination of 5,6-dimethylpyridin-2-ol would be directed by the hydroxyl group.

PrecursorBrominating AgentConditionsExpected Outcome
2-Chloro-5,6-dimethylpyridineBr₂ / Lewis AcidVariesMixture of isomers
5,6-dimethylpyridin-2-olNBS or Br₂ / Acetic AcidMild conditionsPreferential bromination at C3

Regioselective Chlorination Methodologies

The direct chlorination of 3-Bromo-5,6-dimethylpyridine would face similar regioselectivity challenges as the bromination of 2-Chloro-5,6-dimethylpyridine. The bromo and dimethyl groups would direct the incoming chlorine to multiple positions.

A more promising strategy involves the chlorination of a pyridin-2-one intermediate. The conversion of a 2-hydroxypyridine (B17775) to a 2-chloropyridine (B119429) is a well-established and high-yielding reaction, typically employing a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). epo.orggoogle.com Therefore, the synthesis and subsequent chlorination of 3-Bromo-5,6-dimethylpyridin-2-ol is a highly viable route.

PrecursorChlorinating AgentConditionsExpected Outcome
3-Bromo-5,6-dimethylpyridineCl₂ / Lewis AcidVariesMixture of isomers
3-Bromo-5,6-dimethylpyridin-2-olPOCl₃ or SOCl₂RefluxHigh yield of this compound

Multi-Step Synthesis Pathways from Substituted Pyridines

Multi-step syntheses offer greater control over the introduction of substituents, thereby overcoming the regioselectivity issues often encountered in direct halogenation.

Sequential Halogenation and Alkylation Routes

A plausible multi-step synthesis could commence with a readily available substituted pyridine. One such pathway involves the use of an aminopyridine precursor, leveraging the Sandmeyer reaction to introduce one of the halogen atoms. nih.gov

A potential route is as follows:

Bromination of an Aminopyridine: Starting with a suitable aminopyridine, for example, 5,6-dimethylpyridin-2-amine, regioselective bromination can be achieved. The amino group is a strong activating and ortho-, para-directing group, which would favor the introduction of bromine at the 3-position to yield 3-bromo-5,6-dimethylpyridin-2-amine . nih.gov

Diazotization and Sandmeyer Reaction: The resulting 3-bromo-5,6-dimethylpyridin-2-amine can then undergo diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium, followed by a Sandmeyer reaction with a chloride source (e.g., copper(I) chloride) to replace the amino group with a chlorine atom. This would yield the final product, This compound . nih.gov

An alternative sequential route could involve the initial formation of 3-Bromo-5,6-dimethylpyridin-2-ol, as previously discussed. This can be achieved by bromination of 5,6-dimethylpyridin-2-ol. The resulting intermediate is then chlorinated using phosphorus oxychloride or a similar reagent to afford the target compound.

Starting MaterialReagent 1IntermediateReagent 2Final Product
5,6-dimethylpyridin-2-amineBr₂3-Bromo-5,6-dimethylpyridin-2-amine1. NaNO₂, HCl2. CuClThis compound
5,6-dimethylpyridin-2-olBr₂3-Bromo-5,6-dimethylpyridin-2-olPOCl₃This compound

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.

For the synthesis of this compound, a DoM strategy could be envisioned starting from a precursor with a suitable DMG at the 2-position. For instance, if one were to start with a 2-substituted-5,6-dimethylpyridine where the substituent is a potent DMG (e.g., an amide or a methoxy (B1213986) group), deprotonation would be directed to the 3-position. Subsequent quenching of the resulting lithiated species with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or N-bromosuccinimide) would introduce the bromine atom at the desired position. The directing group could then be converted into a chlorine atom.

However, a more direct application of DoM for this specific target is not straightforward due to the desired substitution pattern. The application of DoM is highly dependent on the directing group's ability to control the regioselectivity of metalation.

Optimization of Reaction Conditions and Yield Enhancement

Catalyst Systems for Halogenation and Derivatization

The introduction of halogen atoms and subsequent derivatization of the pyridine ring are pivotal steps in the synthesis of the target compound. The choice of catalyst is crucial for activating the pyridine ring, which is inherently electron-deficient and thus challenging to halogenate via electrophilic substitution. nih.govyoutube.com

Various catalytic systems have been explored for pyridine halogenation. While direct halogenation often requires harsh conditions like high temperatures and strong acids, catalytic methods offer milder and more selective alternatives. youtube.comnih.gov For instance, the use of phosphorus oxychloride (POCl₃) is a common method for the chlorination of hydroxypyridines to yield chloropyridines. A synthetic route for a structurally related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, involves suspending the precursor, 3-bromo-4-methyl-5-nitropyridin-2-ol, in acetonitrile (B52724) and adding POCl₃ dropwise. rsc.org

In addition to traditional reagents, modern catalysis has introduced more sophisticated systems. Metal catalysts, such as those based on nickel and palladium, have been employed for cross-coupling reactions to introduce substituents onto the pyridine ring. google.com For example, nickel catalysts have been shown to be effective in the methylation of brominated pyridines. google.com Organic amines, like triethylamine (B128534) or diisopropylethylamine, can also serve as catalysts, particularly in reactions involving chlorination with agents like phosphorus oxychloride, by acting as acid scavengers. researchgate.netgoogle.com The formation of pyridinium (B92312) salts with catalysts can facilitate nucleophilic substitution reactions on the pyridine ring. cdnsciencepub.com

Below is a table summarizing various catalyst systems used in pyridine halogenation and derivatization.

Catalyst SystemReaction TypeFunctionReference
Phosphorus Oxychloride (POCl₃)ChlorinationConverts hydroxypyridines to chloropyridines. rsc.org
Nickel CatalystsCross-couplingFacilitates C-C bond formation, e.g., methylation. google.com
Palladium CatalystsCross-couplingUsed for forming C-C bonds, though may lead to more side products than Nickel in some cases. google.com
Organic Amines (e.g., Triethylamine)ChlorinationAct as acid scavengers, driving the reaction forward. researchgate.netgoogle.com
Pyridinium SaltsHalogenationCan act as a source of positive halogen or influence the reaction as a salt effect. cdnsciencepub.com

Solvent Effects and Temperature Control in Synthesis

Solvent selection and precise temperature control are paramount for optimizing the synthesis of halogenated pyridines, influencing reaction rates, solubility of reactants and products, and pathway selectivity. acs.orgacs.org

In the synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, a compound analogous to the subject molecule, specific solvents and temperatures are utilized to maximize yield. rsc.org For the chlorination step using POCl₃, acetonitrile (CH₃CN) is used as the solvent, and the reaction is heated to 75 °C for an extended period. rsc.org Following this, in a subsequent iodination step (which demonstrates a further derivatization), the solvent is switched to propionitrile, and the temperature is raised to 80 °C. rsc.org The choice of solvent can be critical; for instance, changing the solvent from ethanol (B145695) to acetonitrile has been shown to enable reactions that were previously difficult, such as those involving sterically hindered aldehydes in multicomponent pyridine syntheses. acs.org The solubility of intermediates and final products in different solvents can significantly impact the reaction outcome. acs.org

Temperature control is equally critical. Elevated temperatures are often necessary to overcome the activation energy for electrophilic substitution on the electron-deficient pyridine ring. youtube.com In the aforementioned synthesis, heating at 75 °C and 80 °C ensures the reactions proceed to completion. rsc.org However, temperature must be carefully controlled, as excessively high temperatures can lead to side reactions and degradation of products. In derivatization procedures for gas chromatography analysis, optimizing the temperature has been shown to be crucial for the reaction to go to completion. sigmaaldrich.com For example, a reaction that stalled at 68 °C was pushed to ~95% completion by increasing the temperature to 75 °C. sigmaaldrich.com

The table below outlines the impact of different solvents and temperatures on pyridine synthesis and derivatization.

ParameterConditionEffectReference
Solvent Acetonitrile (CH₃CN)Used for chlorination with POCl₃; can enable reactions with sterically hindered substrates. rsc.orgacs.org rsc.orgacs.org
PropionitrileUsed for subsequent halogen exchange (iodination) reactions. rsc.org
Acetic Acid / ChloroformFound to be suitable solvents for studying the kinetics of pyridine bromination as they do not react with bromine and can dissolve pyridinium salts. cdnsciencepub.com
Temperature 75 °CEmployed for the chlorination of a hydroxypyridine precursor using POCl₃ in acetonitrile. rsc.org
80 °CUsed for the conversion of a chloro-pyridine to an iodo-pyridine using NaI. rsc.org
30-60 °COptimal range suggested for certain catalyzed bromination reactions to avoid volatilization. google.com

Advanced Reaction Chemistry of 3 Bromo 2 Chloro 5,6 Dimethylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two distinct halogen atoms on the pyridine (B92270) ring, a bromine at C-3 and a chlorine at C-2, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond, providing a basis for regioselective transformations. wikipedia.orgacs.org

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For substrates like 3-bromo-2-chloropyridine, selective coupling at the C-3 position is expected due to the higher reactivity of the C-Br bond. mdpi.com This selectivity allows for the stepwise introduction of different aryl or heteroaryl groups.

Studies on related 2,4-dibromopyridines and 2,3,5-trichloropyridine (B95902) have demonstrated that high yields of mono-arylated products can be achieved. researchgate.netresearchgate.net The choice of catalyst, ligand, and base is crucial for optimizing yield and selectivity. youtube.comorganic-chemistry.org For instance, the reaction of 2-chloro-3-aminopyridine with phenylboronic acid, which was previously reported as unsuccessful, proceeded with high yield when appropriate conditions were applied, highlighting the importance of methodological optimization. acs.org

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Halopyridines

Aryl Halide Coupling Partner Catalyst System Base Solvent Yield Ref
2-Bromopyridine Phenylboronic acid Pd(OAc)₂ / Benzimidazolium salt K₂CO₃ DMF/H₂O High mdpi.com
3-Bromopyridine Phenylboronic acid Pd(OAc)₂ / Benzimidazolium salt K₂CO₃ DMF/H₂O High mdpi.com
2-Chloro-3-aminopyridine Phenylboronic acid Pd[PPh₃]₄ aq. Na₂CO₃ Toluene/Ethanol (B145695)/H₂O 86% acs.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing substituted aminopyridines. The chemoselectivity of this reaction on dihalopyridines is well-documented. For instance, the amination of 5-bromo-2-chloropyridine (B1630664) with a palladium-Xantphos catalyst system occurs with excellent selectivity at the C-5 bromine position. researchgate.net This preferential reactivity is attributed to the greater ease of oxidative addition at the C-Br bond compared to the C-Cl bond.

In the context of 3-bromo-2-chloro-5,6-dimethylpyridine, amination would be predicted to occur selectively at the C-3 position. The choice of phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for achieving high yields and preventing side reactions. chemspider.comresearchgate.net

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

Substrate Amine Catalyst System Base Solvent Product Yield Ref
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOt-Bu Toluene N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60% chemspider.com
5-Bromo-2-chloropyridine Various amines Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 5-Amino-2-chloropyridine derivative 96% researchgate.net

Sonogashira, Heck, and Stille Coupling Applications

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org It is a fundamental method for synthesizing alkynyl-substituted aromatics. scirp.org Research on 2-amino-3-bromopyridines shows that Sonogashira coupling proceeds efficiently at the bromo-position to yield 2-amino-3-alkynylpyridines. researchgate.netscirp.org Similarly, studies with 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that sequential and selective alkynylation is possible, further underscoring the differential reactivity of halogen substituents. rsc.org For this compound, selective Sonogashira coupling at the C-3 position is the anticipated outcome.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org This transformation is a key strategy for vinylation of aromatic rings. While challenging for some chloroarenes, aryl bromides are effective substrates. beilstein-journals.org The reaction often employs a phosphine ligand or an N-heterocyclic carbene (NHC) ligand system with a base. organic-chemistry.org The presence of additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial to suppress side reactions such as dehalogenation and stabilize the Pd(0) catalyst. beilstein-journals.org One would expect the Heck reaction of this compound to proceed selectively at the C-3 position.

Stille Coupling: The Stille reaction creates C-C bonds by coupling an organotin compound (stannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A major advantage of the Stille reaction is the stability of the organostannane reagents and their tolerance of a wide variety of functional groups. youtube.com While its use has been somewhat superseded by the less toxic Suzuki coupling, it remains a valuable synthetic tool, particularly for constructing complex heterocyclic systems like terpyridines from dihalopyridine precursors. nih.gov The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other cross-coupling methods. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, particularly when halogens are positioned at locations activated by the ring nitrogen atom (C-2, C-4, and C-6).

Displacement of Halogen Atoms by Nucleophiles

In the this compound system, the chlorine atom at the C-2 position is significantly activated towards SNAr by the adjacent electron-withdrawing ring nitrogen. The bromine atom at C-3 is not directly activated in this manner. Therefore, nucleophilic attack by species such as amines, alkoxides, or thiolates is expected to occur almost exclusively at the C-2 position, displacing the chloride. Studies on variously substituted dichloropyrazines and dichloroquinazolines confirm that the position of the nucleophilic attack is strongly influenced by the electronic effects of the heterocyclic ring and its substituents. researchgate.netmdpi.comnih.gov

Regioselectivity in SNAr Transformations

The regioselectivity of SNAr reactions on dihalogenated pyridines is well-established. For pyridines containing halogens at both activated (e.g., C-2) and unactivated (e.g., C-3) positions, substitution overwhelmingly favors the activated site. Research on 2-substituted 3,5-dichloropyrazines shows that electron-donating groups direct substitution to the adjacent C-3 position, while electron-withdrawing groups direct it to the C-5 position. researchgate.net In the case of 2,4-dichloropyridine, nucleophiles react exclusively at the more activated C-4 position. researchgate.net

For this compound, the powerful activating effect of the ring nitrogen on the C-2 position dictates the regioselectivity. The chlorine atom is readily displaced by a wide range of nucleophiles, while the bromine atom at C-3 remains intact under typical SNAr conditions. This inherent regioselectivity allows for a modular synthetic approach: an SNAr reaction can be performed first at C-2, followed by a transition metal-catalyzed cross-coupling reaction at the C-3 bromine. This orthogonal reactivity makes the compound a valuable building block for the synthesis of complex, polysubstituted pyridines.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Chloro-3-bromopyridine
2,4-Dibromopyridine
2,3,5-Trichloropyridine
2-Chloro-3-aminopyridine
Phenylboronic acid
2-Bromopyridine
3-Bromopyridine
Palladium(II) acetate
Potassium carbonate
N,N-Dimethylformamide
Tetrakis(triphenylphosphine)palladium(0)
Sodium carbonate
Toluene
Ethanol
Buchwald-Hartwig amination
5-Bromo-2-chloropyridine
Xantphos
Cesium carbonate
Dioxane
2-Bromo-6-methylpyridine
(+/-)-trans-1,2-Diaminocyclohexane
Tris(dibenzylideneacetone)dipalladium(0)
(±)-BINAP
Sodium tert-butoxide
1,3-Bis(diphenylphosphino)propane
Sonogashira coupling
2-Amino-3-bromopyridine
3,5-Dibromo-2,6-dichloropyridine
Heck reaction
Tetrabutylammonium bromide
Stille reaction
Terpyridines
Nucleophilic aromatic substitution
2-Substituted 3,5-dichloropyrazines
2,4-Dichloroquinazoline

Lithiation and Organometallic Transformations

The presence of halogen atoms on the pyridine ring makes this compound a prime candidate for organometallic transformations, particularly through lithiation via halogen-metal exchange.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in heterocyclic chemistry. researchgate.net In the case of this compound, the bromine atom at the 3-position is expected to be more susceptible to exchange than the chlorine atom at the 2-position. This is due to the general trend in halogen-metal exchange rates, which follows the order I > Br > Cl. uni.lu

Typically, this transformation is achieved by treating the substrate with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The reaction would likely proceed as depicted in the following scheme:

Scheme 1: Proposed halogen-metal exchange reaction of this compound.

It is crucial to maintain low temperatures to prevent side reactions, such as nucleophilic addition of the alkyllithium reagent to the pyridine ring or decomposition of the highly reactive lithiated intermediate. researchgate.net The resulting 2-chloro-5,6-dimethylpyridin-3-yl)lithium is a potent nucleophile.

Subsequent Reactions with Electrophiles

The table below outlines plausible reactions with common electrophiles and the expected products.

ElectrophileReagent ExampleExpected Product Class
Proton SourceH₂O, NH₄ClDes-bromo product
Alkyl HalidesMethyl iodide (CH₃I)3-Alkyl-2-chloro-5,6-dimethylpyridine
Aldehydes/KetonesBenzaldehyde, AcetonePyridyl carbinols
Carbon DioxideCO₂ (gas)Pyridine-3-carboxylic acid
DisulfidesDimethyl disulfide (CH₃SSCH₃)3-(Methylthio)pyridine derivative
Boronic EstersIsopropyl pinacol (B44631) boratePyridine-3-boronic ester

Scheme 2: General scheme for the reaction of lithiated this compound with an electrophile (E+).

These reactions would significantly expand the synthetic utility of this compound, enabling its use as a versatile building block for more complex molecules.

Further Functionalization of Methyl Groups

The two methyl groups at the 5- and 6-positions of the pyridine ring offer additional sites for chemical modification, although these reactions are generally less facile than those involving the halogenated positions.

Oxidation and Reduction Pathways

The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established industrial process. bldpharm.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid can be employed, often under harsh conditions. Selective oxidation of one methyl group over the other would be challenging and likely result in a mixture of products.

Scheme 3: Potential oxidation of the methyl groups of this compound.

Reduction of the methyl groups is not a typical transformation under standard conditions.

Condensation and Alkylation Reactions at Side Chains

The methyl groups of pyridines can be deprotonated using strong bases, such as lithium diisopropylamide (LDA) or organolithium reagents, to form pyridylmethanide anions. These anions can then participate in condensation and alkylation reactions. The acidity of the methyl protons is influenced by their position on the ring; typically, a methyl group at the 2- or 4-position is more acidic than one at the 3- or 5-position. In this compound, the 6-methyl group would be expected to be more readily deprotonated than the 5-methyl group.

Following deprotonation, the resulting anion can react with electrophiles like alkyl halides or carbonyl compounds.

Scheme 4: Potential deprotonation and alkylation of the 6-methyl group.

These reactions provide a pathway to extend the side chains of the pyridine ring, further increasing the molecular complexity that can be built from the this compound scaffold.

Spectroscopic and Diffraction Based Structural Elucidation of 3 Bromo 2 Chloro 5,6 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one- and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within a molecule can be meticulously mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms in a molecule. In the case of 3-Bromo-2-chloro-5,6-dimethylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups.

The sole aromatic proton at the C4 position is anticipated to appear as a singlet, owing to the absence of adjacent protons for spin-spin coupling. Its chemical shift will be influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the bromine and chlorine atoms, along with the nitrogen atom in the pyridine (B92270) ring, would typically deshield this proton, shifting its resonance downfield. Conversely, the electron-donating methyl groups would have a shielding effect.

The two methyl groups at the C5 and C6 positions are expected to give rise to two separate singlets, as they are in different chemical environments. The proximity of the C6-methyl group to the nitrogen atom and the C5-methyl group to the bromine atom will result in distinct chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H47.50 - 7.80s
CH₃ (C5)2.30 - 2.50s
CH₃ (C6)2.50 - 2.70s
Note: These are predicted values based on the analysis of similar compounds and are for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbons of the pyridine ring and the two methyl carbons.

The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbons bearing the bromine (C3) and chlorine (C2) atoms are expected to have their resonances influenced by the halogen's electronegativity and size. The quaternary carbons (C2, C3, C5, and C6) will generally exhibit lower intensity signals compared to the protonated carbon (C4). The chemical shifts of the methyl carbons will also be unique.

Specific ¹³C NMR data for this compound is not available in the reviewed literature. However, data for 3-Bromo-2-chloropyridine provides a reference for the expected chemical shift regions of the halogenated carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2148 - 152
C3118 - 122
C4135 - 139
C5130 - 134
C6155 - 159
CH₃ (C5)18 - 22
CH₃ (C6)22 - 26
Note: These are predicted values based on the analysis of similar compounds and are for illustrative purposes.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks. For this compound, a COSY experiment would be expected to show no cross-peaks for the aromatic proton, confirming its isolation. It could, however, reveal long-range couplings between the methyl protons and the aromatic proton, if present.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the ¹H signal of the C4 proton to its corresponding ¹³C signal and the signals of the methyl protons to their respective carbon signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aromatic proton at C4 would show correlations to C2, C3, C5, and C6. The methyl protons would show correlations to the ring carbons to which they are attached and to adjacent carbons. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

For this compound, characteristic absorption bands would be expected for:

C-H stretching vibrations of the aromatic ring and the methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1600-1400 cm⁻¹ region.

C-H bending vibrations of the methyl groups, appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Cl and C-Br stretching vibrations , which are expected at lower frequencies, typically below 800 cm⁻¹.

The exact positions of these bands are sensitive to the substitution pattern on the pyridine ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C/C=N Ring Stretch1600 - 1400
CH₃ Bending1450, 1375
C-Cl Stretch800 - 600
C-Br Stretch700 - 500
Note: These are predicted values based on general functional group frequencies and are for illustrative purposes.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing the vibrations of the pyridine ring and the C-Br and C-Cl bonds.

The symmetric stretching vibrations of the pyridine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Br and C-Cl stretching vibrations also give rise to characteristic Raman signals. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For halogenated heterocycles like this compound, MS provides definitive information on elemental composition and offers insights into the molecule's stability and bonding through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), creates a distinctive isotopic signature in the mass spectrum that further confirms the compound's identity.

For this compound (C₈H₈BrClN), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This calculated value is then compared to the experimentally measured mass from an HRMS instrument. The close agreement between the theoretical and experimental mass provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Monoisotopic Mass and Molecular Weight of this compound

Parameter Value Details
Molecular Formula C₈H₈BrClN
Monoisotopic Mass 232.9607 Da Calculated using the masses of the most abundant isotopes: C=12.00000, H=1.00783, Br=78.91834, Cl=34 .96885, N=14.00307.

The experimental HRMS spectrum would show a complex cluster of peaks for the molecular ion (M⁺) due to the various isotopic combinations of bromine and chlorine. The relative intensities of these isotopic peaks can be predicted and matched with the experimental data to confirm the presence and number of these halogen atoms in the molecule.

Electron Ionization (EI) is a common technique used in mass spectrometry that subjects the molecule to high energy, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint.

For pyridine derivatives, fragmentation can be complex. nih.gov The interpretation of the mass spectrum of this compound would involve identifying the molecular ion peak and key fragment ions. Common fragmentation pathways for halogenated aromatic compounds include:

Loss of Halogen Atoms: The cleavage of the C-Br and C-Cl bonds is a primary fragmentation pathway. The initial loss of a bromine radical (•Br) or a chlorine radical (•Cl) would result in significant fragment ions. Due to the relative bond strengths (C-Cl > C-Br), the loss of the bromine atom is often favored.

Loss of Methyl Groups: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.

Ring Fragmentation: The pyridine ring itself can cleave, although this typically requires more energy and results in smaller fragment ions. For some pyridine N-oxides, a characteristic loss of an oxygen atom is observed. researchgate.net

Rearrangements: Complex rearrangements can occur, leading to the formation of stable cyclic ions.

The analysis of these fragments helps to piece together the original structure, confirming the connectivity of the atoms. For instance, the sequential loss of bromine and then a methyl group would provide evidence for their respective positions on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice through various intermolecular interactions.

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallographic analysis. For organic compounds like this compound, several methods can be employed to grow crystals suitable for diffraction experiments. rochester.edu The choice of method depends on the compound's solubility and stability.

Common techniques include:

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. mit.eduufl.edu The solvent is allowed to evaporate slowly over days or weeks, gradually increasing the solute concentration to the point of crystallization. tamu.eduuni-marburg.de The container is typically covered but not airtight to control the evaporation rate. mit.edu

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. uni-marburg.de Using a Dewar flask with hot water can facilitate slow cooling. mit.edu

Vapor Diffusion: This method involves dissolving the compound in a solvent (S1) and placing it in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (S2) in which the compound is insoluble. ufl.edu As the anti-solvent diffuses into the primary solvent, the solubility of the compound decreases, promoting crystallization. ufl.edu

Once crystals are obtained, their quality must be assessed. A suitable crystal for X-ray diffraction should be a single, well-formed block with clear faces and no visible cracks or defects. The size is also important, typically in the range of 0.1 to 0.5 mm in each dimension. The quality is ultimately confirmed by preliminary diffraction images, which should show sharp, well-defined diffraction spots.

After a suitable crystal is mounted on the diffractometer, the first step is to determine the unit cell parameters. The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal lattice through translation. Its dimensions are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

These parameters, along with the systematic absences in the diffraction data, are used to determine the crystal's Bravais lattice and space group. cam.ac.uk The space group describes the complete symmetry of the crystal structure, including all translational and point-group symmetry elements. For organic molecules, common space groups are often centrosymmetric, such as P2₁/c (monoclinic) or P-1 (triclinic). scielo.org.mxacs.org The determination of the space group is crucial for solving and refining the crystal structure.

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

Parameter Example Value Description
Crystal System Monoclinic A common crystal system for organic molecules.
Space Group P2₁/c A frequently observed centrosymmetric space group. acs.org
a (Å) ~9.0 Unit cell axis length.
b (Å) ~10.0 Unit cell axis length.
c (Å) ~12.0 Unit cell axis length.
α (°) 90 Unit cell angle.
β (°) ~105 Unit cell angle.
γ (°) 90 Unit cell angle.
Volume (ų) ~1035 Volume of the unit cell.
Z 4 Number of molecules per unit cell.

Note: This table presents plausible, hypothetical data based on similarly structured organic molecules, as specific data for the title compound is not publicly available.

The final refined crystal structure reveals the precise molecular conformation, including the planarity of the pyridine ring and the orientation of the methyl, chloro, and bromo substituents. For substituted pyridines, the ring is expected to be largely planar. iucr.org

Furthermore, the analysis of the crystal packing uncovers the network of intermolecular interactions that hold the molecules together in the solid state. These non-covalent interactions are fundamental to understanding the material's physical properties. For this compound and its derivatives, several types of interactions are possible:

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, weak C–H···N or C–H···Cl hydrogen bonds may be present, where a hydrogen atom from a methyl group or the pyridine ring interacts with a nitrogen or chlorine atom of a neighboring molecule. researchgate.netiucr.org In derivatives containing functional groups like -OH or -NH₂, stronger O–H···N or N–H···N hydrogen bonds would be expected to dominate the crystal packing. scielo.org.mxiucr.org

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites like the nitrogen atom of an adjacent pyridine ring (e.g., C-Br···N). iucr.orgmdpi.com These interactions can be highly directional and play a significant role in crystal engineering. acs.org

π-π Stacking: The aromatic pyridine rings can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, are common in planar aromatic systems and contribute significantly to the stability of the crystal lattice.

The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. scielo.org.mx

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Chloro 5,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. These calculations offer deep insights into the geometry, stability, and electronic properties of 3-Bromo-2-chloro-5,6-dimethylpyridine.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, DFT calculations are employed to find the equilibrium geometry that corresponds to the minimum energy state on the potential energy surface. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. The energetic stability of the molecule can be assessed from its total electronic energy, which is also obtained from these calculations.

No specific research findings on the optimized geometry and energetic stability of this compound were found in the public domain.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Specific HOMO-LUMO energies and gap values for this compound from dedicated research were not available.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would reveal the influence of the electronegative bromine and chlorine atoms, as well as the electron-donating methyl groups, on the electrostatic potential around the pyridine (B92270) ring.

A specific MEP map for this compound is not available in published literature.

Reactivity Indices and Reaction Mechanism Predictions

Building upon the electronic structure information, computational methods can predict the reactivity of a molecule and shed light on potential reaction mechanisms.

Fukui functions are reactivity indices derived from DFT that help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in chemical reactions.

Detailed studies on the Fukui functions for this compound have not been reported.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the transition structure. The energy of this state, known as the activation energy, determines the reaction rate. For this compound, this analysis could be applied to predict the outcomes of various reactions, such as nucleophilic aromatic substitution.

No specific transition state analyses for reactions involving this compound were found in the available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemical interpretation of the wavefunction. It allows for the quantitative assessment of concepts like Lewis structures, lone pairs, and intramolecular charge transfer.

Hyperconjugation involves the interaction of filled orbitals (usually σ-bonds) with adjacent empty or partially filled p- or π-orbitals. In the case of this compound, significant hyperconjugative interactions would be expected between the C-H and C-C σ-bonds of the methyl groups and the π* antibonding orbitals of the pyridine ring. A detailed NBO analysis would provide the specific E(2) stabilization energies for these interactions, indicating their importance in the electronic structure. This data is not available in existing literature for this specific molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. These theoretical calculations can be compared with experimental data to confirm molecular structures and understand spectral features.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are performed to predict the spectrum of a molecule. These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide valuable insights into the electronic environment of each nucleus. A comparison between calculated and experimental shifts can help assign signals in an experimental spectrum and validate the computed geometry of the molecule. A data table comparing predicted and experimental values for this compound would be presented here, but the necessary research findings have not been published.

Table 5.4.1: Theoretical and Experimental NMR Chemical Shifts (δ) in ppm (No data available for this compound)

Atom Calculated δ (ppm) Experimental δ (ppm)

Table 5.4.2: Simulated and Experimental Vibrational Frequencies (cm⁻¹) (No data available for this compound)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)

Strategic Utility of 3 Bromo 2 Chloro 5,6 Dimethylpyridine As a Versatile Synthetic Scaffold

Construction of Polyfunctionalized Pyridine (B92270) Architectures

The presence of two distinct halogen atoms at the 2- and 3-positions of the pyridine ring is the key feature that allows for the stepwise and regioselective introduction of various functional groups. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that can be leveraged for the selective functionalization of 3-Bromo-2-chloro-5,6-dimethylpyridine.

Typically, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations. For instance, a Suzuki-Miyaura coupling reaction with an arylboronic acid would be expected to proceed selectively at the C-3 position, yielding a 3-aryl-2-chloro-5,6-dimethylpyridine derivative. The remaining chlorine atom can then be subjected to a second cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system, to introduce a second, different functional group at the C-2 position. This stepwise approach provides a powerful tool for the construction of highly substituted and unsymmetrical pyridine derivatives.

Table 1: Reactivity of Halopyridines in Cross-Coupling Reactions

Halogen at C-2Halogen at C-3Coupling PartnerCatalyst SystemPrimary Site of Reaction
ClBrArylboronic AcidPd(PPh₃)₄ / BaseC-3 (Br)
ClBrTerminal AlkynePd(PPh₃)₄ / CuI / BaseC-3 (Br)
ClBrAminePd(dba)₂ / Buchwald Ligand / BaseC-3 (Br)

This differential reactivity has been demonstrated in related systems. For example, the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, revealing a regioselective substitution pattern. cymitquimica.com Similarly, the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine proceeds selectively at the 3-position. google.com These examples from closely related structures strongly support the potential for selective functionalization of this compound.

Development of Novel Heterocyclic Systems Incorporating the Pyridine Core

The functional groups introduced onto the this compound scaffold can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization to construct a furan (B31954) or pyrrole (B145914) ring fused to the pyridine core.

A plausible synthetic route to a fused bicyclic system could involve the initial Sonogashira coupling at the C-3 position with an appropriately substituted alkyne. Subsequent manipulation of the chloro group at C-2, for example, through nucleophilic substitution with a suitable amine, could set the stage for a final intramolecular cyclization to yield a novel heterocyclic scaffold. The exploration of such "scaffold-switching" strategies has been shown to be a fruitful approach in the discovery of new bioactive molecules. nih.gov

Precursor for Advanced Organic Materials and Ligands in Catalysis

The ability to introduce diverse functionalities onto the this compound core makes it an attractive precursor for the synthesis of advanced organic materials and ligands for catalysis. For example, the introduction of chromophoric or electronically active groups through cross-coupling reactions could lead to the development of novel dyes, fluorescent probes, or organic electronic materials. Pyridine-based structures are known to be important components in non-linear optical materials and other photo-active chemicals. researchgate.net

Furthermore, the synthesis of bipyridine ligands is a cornerstone of coordination chemistry and catalysis. A modified Negishi cross-coupling reaction, for example, could be envisioned to couple two units of this compound or to react it with another pyridyl-zinc reagent to form a novel bipyridine ligand. organic-chemistry.org The steric and electronic properties of such a ligand would be influenced by the dimethyl substitution pattern, potentially leading to catalysts with unique reactivity and selectivity. The synthesis of substituted 2,2'-bipyridines from 2-bromo- or 2-chloropyridines using palladium catalysis is a well-established methodology. organic-chemistry.org

Scaffold Diversification for Library Synthesis

The robust and selective nature of palladium-catalyzed cross-coupling reactions makes this compound an ideal scaffold for the synthesis of chemical libraries for high-throughput screening. The stepwise functionalization of the C-Br and C-Cl bonds allows for a combinatorial approach to generate a large number of diverse analogs from a single starting material.

For example, a library of 3-aryl-2-amino-5,6-dimethylpyridines could be generated by first performing a Suzuki-Miyaura coupling with a variety of arylboronic acids, followed by a Buchwald-Hartwig amination with a diverse set of amines. The immobilization of a related 2-chloro-5-bromopyridine scaffold on a solid support has been demonstrated, opening the door for solid-phase synthesis of pyridine-based libraries. researchgate.net This approach would be highly amenable to automated synthesis and would allow for the rapid exploration of the chemical space around the 5,6-dimethylpyridine core.

Emerging Research Avenues and Future Perspectives for 3 Bromo 2 Chloro 5,6 Dimethylpyridine Chemistry

Exploration of Undiscovered Reactivity Patterns

The reactivity of 3-Bromo-2-chloro-5,6-dimethylpyridine is dictated by the electronic and steric effects of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents renders the pyridine (B92270) ring susceptible to nucleophilic attack, while the bromine and chlorine atoms provide handles for various cross-coupling reactions.

Research into the reactivity of similarly substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), offers valuable insights. Studies on the Suzuki-Miyaura cross-coupling of this tribromo analogue with ortho-substituted phenylboronic acids have revealed a distinct order of substitution. This suggests that the different electronic environments of the halogen atoms in this compound could be exploited for selective, stepwise functionalization. The chloro group at the 2-position is expected to be more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the bromo group at the 3-position, which is more amenable to palladium-catalyzed cross-coupling reactions.

Key areas for future exploration include:

Selective Cross-Coupling Reactions: A systematic investigation into the selective Suzuki-Miyaura, Buchwald-Hartwig amination, and other palladium-catalyzed cross-coupling reactions at the C3-bromo and C2-chloro positions is warranted. Understanding the subtle differences in reactivity will enable the programmed synthesis of diverse derivatives. For instance, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been shown to be a practical method for synthesizing aminopyridines.

Directed Ortho-Metalation: The directing effect of the chloro and methyl groups could be harnessed for regioselective C-H functionalization at the C4 position.

Reactions at the Methyl Groups: The methyl groups at the C5 and C6 positions, while generally less reactive, could potentially undergo functionalization through radical-based or oxidation reactions.

A deeper understanding of these reactivity patterns will unlock the full potential of this compound as a versatile synthetic intermediate.

Development of Greener Synthetic Pathways

Traditional methods for the synthesis of halogenated pyridines often involve harsh reagents and generate significant waste. The development of more environmentally benign and sustainable synthetic routes to this compound and its derivatives is a critical area of research.

Emerging green chemistry approaches applicable to pyridine synthesis include:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and waste reduction.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free or in environmentally benign solvents.

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry.

A patent for the one-step synthesis of 5-bromo-2-chloropyrimidine (B32469) highlights a move towards more efficient processes, utilizing hydrogen peroxide as a catalyst in a heating reaction. While not directly for the target compound, this approach signals a trend towards simplifying production and improving the utilization of bromine.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
One-Pot Reactions Reduced workup steps, lower solvent consumption, and improved overall yield.
Microwave-Assisted Synthesis Faster reaction times, increased energy efficiency, and potentially higher product purity.
Catalysis with Nanoparticles High catalytic activity, potential for recyclability, and milder reaction conditions.
Use of Green Solvents Reduced environmental impact and improved safety profile of the synthesis.

The application of these green methodologies to the synthesis of this compound would represent a significant step towards more sustainable chemical manufacturing.

Integration into Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for the synthesis and functionalization of complex molecules like this compound. The ability to safely handle hazardous reagents and to rapidly optimize reaction conditions are key advantages of this technology.

The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery of novel derivatives. These platforms can perform a large number of reactions in a high-throughput manner, enabling the rapid exploration of a wide range of reaction conditions and starting materials. This approach is particularly well-suited for the construction of compound libraries for drug discovery and materials science applications.

A report on the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates the feasibility of creating libraries of such compounds. This methodology allows for efficient and selective reactions, paving the way for automated synthesis.

Table: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Control Less precise control over temperature and mixing.Precise control over temperature, pressure, and mixing.
Safety Handling of hazardous reagents can be challenging.Enhanced safety due to small reaction volumes and containment.
Scalability Scaling up can be complex and require re-optimization.Straightforward scalability by running the system for longer.
Optimization Time-consuming and requires significant material.Rapid optimization through automated parameter screening.
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction conditions.

The adoption of flow chemistry and automated synthesis for the production and derivatization of this compound will undoubtedly accelerate the pace of research in this area.

Advanced Theoretical Modeling for Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of organic molecules. In the context of this compound, DFT calculations can provide valuable insights into its electronic structure, bond energies, and the transition states of various reactions.

Theoretical studies can be employed to:

Predict Regioselectivity: DFT calculations can help predict the most likely site of reaction in cross-coupling and nucleophilic substitution reactions by analyzing the electron density and orbital coefficients at each position of the pyridine ring.

Elucidate Reaction Mechanisms: By modeling the entire reaction pathway, including intermediates and transition states, DFT can provide a detailed understanding of the reaction mechanism. This knowledge can be used to optimize reaction conditions and to design more efficient catalysts.

Design Novel Reactions: Theoretical predictions can guide the design of new and undiscovered reactions of this compound by identifying thermodynamically and kinetically favorable reaction pathways.

The study of the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine utilized computational methods to understand the observed regioselectivity, highlighting the power of combining experimental and theoretical approaches.

Interactive Table: Calculated Properties of Substituted Pyridines (Illustrative Example)

CompoundPosition of SubstituentCalculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Pyridine-2.22-6.54-0.23
2-Chloropyridine (B119429)23.56-6.89-0.54
3-Bromopyridine31.05-6.78-0.41

Note: The data in this table is for illustrative purposes and is not specific to this compound.

The continued development and application of advanced theoretical models will be crucial for guiding experimental efforts and for unlocking the full synthetic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.